Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl-
Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl-
Behaviourally inactive atypical cannabinoid; High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
78216-32-7
VCID:
VC0006540
InChI:
InChI=1S/C21H30O2/c1-5-6-7-8-16-12-17(22)13-20(23)21(16)19-11-15(4)9-10-18(19)14(2)3/h11-13,18-19,22-23H,2,5-10H2,1,3-4H3/t18-,19-/m0/s1
SMILES:
CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C
Molecular Formula:
C21H30O2
Molecular Weight:
314.5 g/mol
Resorcinol, 4-p-mentha-1,8-dien-3-yl-5-pentyl-
CAS No.: 78216-32-7
Cat. No.: VC0006540
Molecular Formula: C21H30O2
Molecular Weight: 314.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Behaviourally inactive atypical cannabinoid; High Quality Biochemicals for Research Uses |
|---|---|
| CAS No. | 78216-32-7 |
| Molecular Formula | C21H30O2 |
| Molecular Weight | 314.5 g/mol |
| IUPAC Name | 4-[(1S,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol |
| Standard InChI | InChI=1S/C21H30O2/c1-5-6-7-8-16-12-17(22)13-20(23)21(16)19-11-15(4)9-10-18(19)14(2)3/h11-13,18-19,22-23H,2,5-10H2,1,3-4H3/t18-,19-/m0/s1 |
| Standard InChI Key | YWEZXUNAYVCODW-OALUTQOASA-N |
| Isomeric SMILES | CCCCCC1=C(C(=CC(=C1)O)O)[C@H]2C=C(CC[C@H]2C(=C)C)C |
| SMILES | CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C |
| Canonical SMILES | CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator